

In-Depth Technical Guide: cis-3-Octene (CAS: 14850-22-7)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Octene, a volatile organic compound with the CAS number 14850-22-7, is an unsaturated hydrocarbon with applications in organic synthesis and potential implications in human biology. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in biological systems. While direct applications in drug development are not extensively documented, its role as a human metabolite and a building block in the synthesis of natural products and pheromones suggests avenues for future research.

Chemical and Physical Properties

cis-3-Octene is a colorless liquid characterized by the presence of a double bond in the cis configuration between the third and fourth carbon atoms of its eight-carbon chain. This structural feature dictates its reactivity and physical properties.



Property	Value	Reference(s)
CAS Number	14850-22-7	[1]
Molecular Formula	C ₈ H ₁₆	[1]
Molecular Weight	112.21 g/mol	[1]
Density	0.721 g/mL at 20 °C	[2]
Boiling Point	122-123 °C	[2]
Melting Point	-126 °C	[2]
Flash Point	17 °C	[2]
Refractive Index	1.414 at 20 °C	[2]
Vapor Pressure	17.9 mmHg at 25 °C	[3]
Solubility	Insoluble in water; soluble in organic solvents.	[4]
Synonyms	(Z)-3-Octene, (3Z)-3-Octene	[1]

Experimental Protocols Synthesis of cis-3-Octene via Lindlar Hydrogenation of 3-Octyne

This protocol describes the stereoselective synthesis of **cis-3-Octene** from 3-octyne using a poisoned palladium catalyst, known as Lindlar's catalyst. This method is a standard procedure for the conversion of alkynes to cis-alkenes.[3][5]

Materials:

- 3-Octyne
- Lindlar's catalyst (5% palladium on calcium carbonate, poisoned with lead acetate)
- Quinoline



- Hydrogen gas (H₂)
- Anhydrous solvent (e.g., hexane, ethanol, or ethyl acetate)
- Inert gas (e.g., nitrogen or argon)
- Celite or silica gel
- Standard laboratory glassware for inert atmosphere reactions
- Hydrogenation apparatus (e.g., balloon hydrogenation setup)

Procedure:

- Catalyst and Substrate Preparation: In a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
 This process should be repeated three times to ensure an inert atmosphere.
- Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by 3-octyne. For enhanced selectivity, a small amount of quinoline can be added to further "poison" the catalyst and prevent over-reduction to octane.
- Hydrogenation: Replace the inert atmosphere with hydrogen gas, typically supplied via a balloon. Vigorously stir the reaction mixture at room temperature.
- Reaction Monitoring: The progress of the reaction should be monitored by gas
 chromatography (GC) or thin-layer chromatography (TLC) to observe the consumption of the
 starting alkyne and the formation of the cis-alkene. It is crucial to stop the reaction once the
 starting material is consumed to avoid over-reduction.
- Work-up: Upon completion, replace the hydrogen atmosphere with an inert gas. Filter the reaction mixture through a pad of Celite or silica gel to remove the catalyst.
- Purification: Remove the solvent from the filtrate under reduced pressure. The crude cis-3octene can be further purified by fractional distillation.[6][7][8][9][10]



Expected Yield: 85-98% (typical for Lindlar hydrogenation of alkynes).[11]

Synthesis of cis-3-Octene via Wittig Reaction

The Wittig reaction provides an alternative route to **cis-3-octene** by reacting an appropriate phosphonium ylide with an aldehyde. For **cis-3-octene**, the reaction would involve the ylide derived from propyltriphenylphosphonium bromide and pentanal. Unstabilized ylides, such as the one used here, generally favor the formation of the cis-alkene.[12][13]

Materials:

- Propyltriphenylphosphonium bromide
- Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
- Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
- Pentanal
- Inert gas (e.g., nitrogen or argon)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend propyltriphenylphosphonium bromide in the anhydrous solvent. Cool the suspension in an ice bath.
- Deprotonation: Slowly add the strong base to the suspension with stirring. The formation of the ylide is often indicated by a color change (typically to deep red or orange). Allow the mixture to stir at room temperature for a period to ensure complete ylide formation.
- Reaction with Aldehyde: Cool the ylide solution in an ice bath and slowly add a solution of pentanal in the same anhydrous solvent.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).



- Work-up: Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or hexane). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- Purification: Filter off the drying agent and remove the solvent under reduced pressure. The
 crude product contains the desired alkene and triphenylphosphine oxide as a byproduct. The
 cis-3-octene can be purified from the triphenylphosphine oxide by column chromatography
 on silica gel or by fractional distillation.[6][7][8][9][10]

Expected Z:E Ratio: Unstabilized ylides typically provide a high ratio of the Z (cis) isomer.[13]

Purification by Fractional Distillation

Due to the close boiling points of **cis-3-octene** and its potential impurities (e.g., the trans isomer or residual starting materials), fractional distillation is recommended for achieving high purity.[6][7][8][9][10]

Apparatus:

- Round-bottom flask
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head with a thermometer
- Condenser
- Receiving flask
- Heating mantle

Procedure:

• Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the



temperature of the vapor that is distilling.

- Distillation: Gently heat the crude **cis-3-octene** in the round-bottom flask. As the liquid boils, the vapor will rise through the fractionating column.
- Fraction Collection: The component with the lower boiling point will distill first. Collect the fraction that distills at the boiling point of **cis-3-octene** (122-123 °C). Discard any initial forerun and the final residue in the distillation flask.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of **cis-3-octene**.

Typical GC-MS Conditions:

- GC Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating hydrocarbon isomers.
- Injector Temperature: 250 °C
- Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 35 to 300.

Expected Results:

- The retention time for **cis-3-octene** will be specific to the column and conditions used. The cis isomer typically elutes slightly earlier than the trans isomer on standard non-polar columns.
- The mass spectrum of **cis-3-octene** will show a molecular ion peak at m/z 112, along with a characteristic fragmentation pattern that can be compared to library spectra for confirmation.



[1]

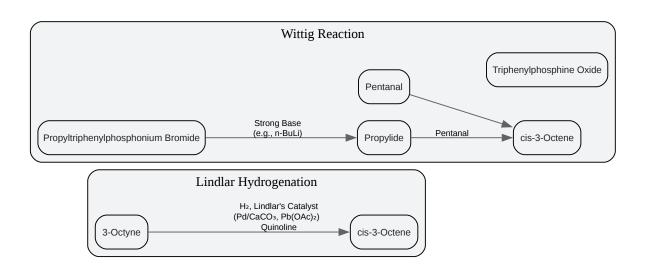
Biological Relevance and Potential Applications

While direct roles in drug development are not well-established, **cis-3-octene** has been identified as a human metabolite.[1][14] It is a volatile organic compound (VOC) that has been detected in human breath, which may be indicative of certain physiological or metabolic states. [15][16][17][18][19] Further research is needed to elucidate the specific metabolic pathways that produce **cis-3-octene** in humans and its potential as a biomarker for health or disease.

The metabolism of a related olefin, 1-octene, has been studied in rat liver microsomes. The metabolic pathway involves oxidation to 1-octen-3-ol, followed by further oxidation to the reactive intermediate 1-octen-3-one.[4] It is plausible that **cis-3-octene** could undergo similar metabolic transformations.

In the broader context of chemical synthesis, octenes are valuable building blocks in the preparation of natural products and insect pheromones.[20][21][22][23][24][25][26][27][28] The stereospecific synthesis of cis-alkenes is often a critical step in the total synthesis of complex molecules with biological activity.

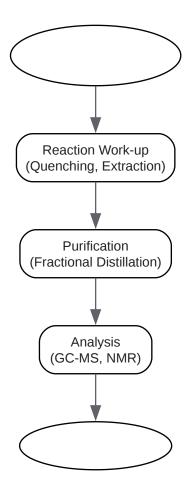
Visualizations





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Caption: Synthetic routes to cis-3-Octene.



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Caption: General experimental workflow for synthesis and purification.



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Caption: Hypothetical metabolic activation pathway of **cis-3-Octene**.



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